The MAGE gene family includes several members, such as MAGE-1, MAGE-2, MAGE-3, and others, which are clustered on the X chromosome. MAGE-2 specifically encodes proteins that can elicit immune responses in patients with tumors expressing these antigens. The classification of MAGE-2 (127-136) falls under tumor-associated antigens, which are crucial for developing cancer vaccines and immunotherapies due to their restricted expression pattern in tumors compared to normal tissues .
The synthesis of MAGE-2 (127-136) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides. This method involves the following steps:
The specific sequence for MAGE-2 (127-136) is KELVTKAEML, which can be synthesized using commercially available amino acids and reagents .
MAGE-2 (127-136) has a linear structure composed of ten amino acids. The specific sequence is KELVTKAEML, where each letter represents an amino acid:
This peptide's molecular weight is approximately 1,162 Da, and it has a net positive charge due to the presence of basic amino acids (lysine and arginine). The three-dimensional conformation of this peptide can be influenced by factors such as pH and solvent conditions, which affect its binding affinity to major histocompatibility complex molecules .
MAGE-2 (127-136) participates in immunological reactions where it binds to major histocompatibility complex class I molecules (HLA-B*3701), presenting it on the surface of antigen-presenting cells. This interaction is crucial for the activation of cytotoxic T lymphocytes that recognize and kill tumor cells expressing this antigen.
In laboratory settings, assays such as chromium release assays are employed to evaluate the cytotoxic activity of T lymphocytes against target cells presenting this peptide. The binding affinity of MAGE-2 (127-136) to HLA molecules can also be assessed through competition assays using labeled peptides .
The mechanism of action for MAGE-2 (127-136) involves its presentation on the surface of tumor cells via HLA molecules. When cytotoxic T lymphocytes encounter these cells:
This process highlights the importance of MAGE peptides in developing targeted immunotherapies that harness the immune system's ability to recognize and eliminate cancerous cells .
MAGE-2 (127-136) exhibits several key properties relevant to its function:
In terms of chemical properties:
These properties are critical when considering formulations for vaccines or therapeutic agents targeting tumors expressing MAGE antigens .
MAGE-2 (127-136) has significant implications in cancer immunotherapy:
The discovery of the Melanoma-Associated Antigen (MAGE) family in 1991 marked a paradigm shift in tumor immunology. Isolated from the melanoma cell line MZ2-MEL, MAGE-1 (later renamed MAGE-A1) became the first human tumor antigen identified to elicit cytotoxic T lymphocyte (CTL) responses [1] [10]. This breakthrough revealed that tumors express antigens recognizable by the adaptive immune system. The MAGE gene family has since expanded to include ~40 members in humans, classified into two types: Type I MAGEs (e.g., MAGE-A, -B, -C subfamilies), which exhibit testis-restricted expression under physiological conditions but are aberrantly reactivated in cancers, and Type II MAGEs (e.g., MAGE-D, -E), which are ubiquitously expressed [4]. MAGE-2 (officially designated MAGEA2) belongs to the Type I subgroup and shares the characteristic cancer/testis antigen (CTA) expression pattern. CTAs like MAGE-2 are silenced in somatic tissues via promoter hypermethylation but undergo demethylation-induced re-expression in malignancies, making them prime targets for immunotherapy [3] [5].
The peptide fragment MAGE-2 (127–136) represents a critical immunogenic epitope within the full-length protein. Beyond its antigenic properties, MAGE-2 contributes to oncogenesis through multiple mechanisms:
CTAs like MAGE-2 enable tumors to exploit immune tolerance mechanisms. Key aspects include:
Table 1: MAGE-2 Expression Frequency in Human Cancers
Cancer Type | Expression Frequency (%) | Clinical Association |
---|---|---|
Breast Cancer (IDC) | 30–40% | High grade, ER-negative, lymph node metastasis [2] [5] |
Melanoma | 25–50% | Advanced stage, therapy resistance [1] [7] |
Head and Neck Cancer | 20–35% | Reduced recurrence-free survival [7] |
Sarcomas | Up to 65% | Metastatic progression [8] |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: